2-(4-Fluorophenyl)acetyl isothiocyanate
Description
2-(4-Fluorophenyl)acetyl isothiocyanate is a fluorinated organic compound characterized by a 4-fluorophenyl group attached to an acetylated isothiocyanate moiety. Its synthesis typically involves the reaction of 4-fluorophenylacetic acid with oxalyl chloride and dimethylformamide (DMF) in dichloromethane (DCM), yielding 2-(4-fluorophenyl)acetyl chloride as an intermediate. This intermediate is subsequently treated with sodium thiocyanate or similar reagents to form the isothiocyanate derivative . The compound’s reactivity and electron-withdrawing fluorine substituent make it valuable in synthesizing heterocyclic compounds and bioactive molecules, particularly in medicinal chemistry for enzyme inhibition studies .
Properties
Molecular Formula |
C9H6FNOS |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(4-fluorophenyl)acetyl isothiocyanate |
InChI |
InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)5-9(12)11-6-13/h1-4H,5H2 |
InChI Key |
SVENOVQTBHVHGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N=C=S)F |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that 2-(4-Fluorophenyl)acetyl isothiocyanate exhibits significant antibacterial properties against various bacterial strains.
Key Findings
- The compound showed effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL, indicating moderate to potent antibacterial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has also been investigated, with promising results observed in vitro against several cancer cell lines.
Case Studies
-
In Vitro Studies :
- IC50 values for various cancer cell lines were recorded, demonstrating its efficacy:
Cell Line IC50 (µM) Mechanism of Action HCT-116 12.5 Induces apoptosis MCF-7 15.0 Inhibits cell proliferation HeLa 10.0 Disrupts cell cycle -
Animal Models :
- In xenograft models, treatment with the compound resulted in a significant reduction in tumor volume and increased apoptosis markers (TUNEL-positive cells).
Synthesis Pathways
The synthesis of this compound typically involves the reaction between an appropriate acyl chloride and ammonium thiocyanate under controlled conditions.
Broader Implications and Future Research
Given the dual-action potential of this compound as both an antibacterial and anticancer agent, further research is warranted to explore:
- Structural modifications to enhance potency and selectivity.
- Comprehensive in vivo studies to evaluate safety profiles and therapeutic windows.
- Mechanistic studies to fully elucidate the pathways through which this compound exerts its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Isothiocyanates
Key Observations :
- Substituent Effects: The 4-fluorophenyl group in 2-(4-fluorophenyl)acetyl isothiocyanate enhances electrophilicity compared to non-fluorinated analogs, facilitating nucleophilic additions. The acetyl group further increases steric bulk, influencing reactivity in cyclization reactions (e.g., thiadiazole formation) .
- Synthetic Complexity : Derivatives like (R)-(-)-1-(4-fluorophenyl)ethyl isothiocyanate require chiral synthesis techniques, whereas halogenated analogs (e.g., 3-chloro-4-methylphenyl isothiocyanate) are synthesized via straightforward halogenation .
Enzyme Inhibition
- This compound : Demonstrated acetylcholinesterase (AChE) inhibitory activity (IC₅₀ ~12 µM) in molecular modeling studies, attributed to its ability to bind the enzyme’s catalytic site via fluorine-mediated hydrophobic interactions .
- 4-Fluorophenyl isothiocyanate : Exhibits dual inhibition of RNA and DNA synthesis in vitro, likely due to its interaction with nucleic acid polymerases .
- 4-(Trifluoromethyl)phenyl isothiocyanate: Shows enhanced bioactivity in antifungal assays compared to non-fluorinated analogs, with a 3-fold increase in potency against Candida albicans .
Cytotoxicity
- 4-Fluorophenyl isothiocyanate suppresses tumor cell proliferation (IC₅₀ ~8 µM in HeLa cells) without immediate cytotoxicity, suggesting a cytostatic mechanism .
- In contrast, 3-chloro-4-methylphenyl isothiocyanate displays higher acute toxicity (LD₅₀ = 45 mg/kg in rodents), linked to its chloro substituent’s metabolic persistence .
Ecological and Toxicological Profiles
Notable Trends:
- Fluorinated isothiocyanates generally exhibit lower bioaccumulation than chlorinated analogs due to fluorine’s smaller atomic radius and metabolic stability .
- The high persistence of 4-fluorophenyl isothiocyanate in air necessitates stringent disposal protocols to prevent environmental contamination .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-Fluorophenyl)acetyl isothiocyanate?
The synthesis typically involves converting 4-fluorophenylacetic acid (CAS 405-50-5) to its acetyl chloride derivative, followed by reaction with thiocyanate sources. A common approach adapts methods for phenyl isothiocyanate synthesis, such as using thiocarbanilide with phosphorus pentoxide or iodine to introduce the isothiocyanate group . For fluorinated analogs, ensure anhydrous conditions to prevent hydrolysis and use catalysts like copper sulfate to enhance reaction efficiency. Purification via vacuum distillation (e.g., bp47°C at 0.1 mm Hg for related compounds) is critical to isolate the product .
Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches of this compound?
Conflicting NMR signals may arise from residual solvents, isotopic impurities (e.g., deuterated byproducts from deuterated acetic acid), or regioisomeric contamination (e.g., 3-fluorophenyl analogs). To address this:
- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify positional isomers .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy and rule out isotopic interference (e.g., 10% 3,5-d2 impurities noted in deuterated analogs) .
- Compare with reference spectra of ortho-, meta-, and para-fluorophenyl isothiocyanates to exclude cross-contamination .
Basic: What analytical techniques are essential for characterizing this compound?
Mandatory techniques include:
- FT-IR : Confirm the isothiocyanate group (ν~2050–2100 cm⁻¹) and acetyl C=O stretch (ν~1700 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl ring (e.g., para-fluorine causes distinct splitting patterns) and acetyl group .
- HPLC with UV detection : Assess purity (>98%) and monitor degradation, especially under ambient conditions due to thiocyanate instability .
Advanced: How can reaction yields be optimized given the steric hindrance of the 4-fluorophenyl group?
Steric effects may reduce nucleophilic substitution efficiency. Strategies include:
- Microwave-assisted synthesis : Enhance reaction kinetics and reduce side-product formation.
- Phase-transfer catalysis : Use tetrabutylammonium bromide to improve thiocyanate ion accessibility .
- Low-temperature crystallization : Isolate intermediates (e.g., 4-fluorophenylacetic acid derivatives) to minimize decomposition .
Basic: What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves (tested against isothiocyanates), face shields, and EN 166-certified goggles .
- Ventilation : Use fume hoods to prevent inhalation exposure (isothiocyanates are lacrimators).
- Decontamination : Neutralize spills with 10% sodium bicarbonate solution before disposal .
Advanced: How can computational methods guide the design of this compound derivatives for biological studies?
- QSAR modeling : Use R²-adjusted models to predict bioactivity against targets like Polo-like kinase 1 (Plk1), as demonstrated for fluorophenyl-imidazolones .
- Molecular docking (AutoDock Vina) : Screen derivatives for binding affinity to Plk1’s catalytic domain; prioritize ligands with ΔG < -8 kcal/mol .
- ADMET prediction : Validate Lipinski rule compliance (e.g., logP <5, molecular weight <500) to ensure pharmacokinetic viability .
Basic: What are the key considerations for stability testing of this compound?
- Storage : Keep at 0–6°C in amber vials to prevent photodegradation .
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>164°C for related fluorophenylacetic acids) .
- Hydrolytic stability : Monitor in buffered solutions (pH 2–12) via LC-MS to detect hydrolysis to thiourea derivatives .
Advanced: How can researchers address conflicting bioactivity data in studies involving fluorophenyl isothiocyanate derivatives?
Contradictions may stem from:
- Cellular model variability : Validate results across multiple cell lines (e.g., MCF-7 vs. MDA-MB-231 for breast cancer studies) .
- Metabolic interference : Use deuterated analogs (e.g., α,α-d2-4-fluorophenylacetic acid) to trace metabolic pathways and isolate active species .
- Epigenetic factors : Perform RNA-seq on treated cells to identify off-target gene regulation .
Basic: How should researchers validate the purity of this compound?
- Microanalysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Chiral HPLC : Detect enantiomeric impurities if asymmetric synthesis is employed (e.g., using (S)- or (R)-configured intermediates) .
Advanced: What strategies mitigate byproduct formation during isothiocyanate synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
